![molecular formula C12H10F6O6S2Ti B6289040 Titanocene bis(trifluoromethanesulfonate); 97% CAS No. 76262-87-8](/img/structure/B6289040.png)
Titanocene bis(trifluoromethanesulfonate); 97%
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Overview
Description
Molecular Structure Analysis
The molecular formula of Titanocene bis(trifluoromethanesulfonate) is C12H10F6O6S2Ti . Its molecular weight is 466.1 .Physical And Chemical Properties Analysis
Titanocene bis(trifluoromethanesulfonate) is a solid at 20 degrees Celsius . It should be stored under inert gas and is sensitive to moisture .Scientific Research Applications
Lewis Acid Catalyst
Titanocene Bis(trifluoromethanesulfonate) is highlighted as a useful Lewis Acid Catalyst . Lewis acids are substances that can accept an electron pair, and they are crucial in many chemical reactions, particularly in the field of organic synthesis.
Organic Synthesis
Low-valent titanocene catalysts, which include Titanocene Bis(trifluoromethanesulfonate), are versatile tools for organic synthesis . They promote inter- and intramolecular reactions ranging from homolytic bond cleavages to reductive umpolung reactions to additions and cyclizations in single electron steps .
Homolytic Bond Cleavages
As mentioned above, Titanocene Bis(trifluoromethanesulfonate) can facilitate homolytic bond cleavages . This process involves breaking a bond in such a way that each fragment retains one of the original bond’s electrons, leading to the formation of radicals.
Reductive Umpolung Reactions
Titanocene Bis(trifluoromethanesulfonate) can also promote reductive umpolung reactions . Umpolung, or polarity inversion, is a strategy in synthetic chemistry where the ordinary polarization of a molecule is reversed.
Additions and Cyclizations
This compound can facilitate additions and cyclizations in single electron steps . These reactions are fundamental in organic chemistry, leading to the formation of new carbon-carbon bonds and cyclic structures.
Moisture Sensitive Applications
Titanocene Bis(trifluoromethanesulfonate) is noted to be moisture sensitive . This suggests that it could have applications in environments where moisture control is critical, such as in certain types of chemical syntheses or material science applications.
Mechanism of Action
Titanocenes, including Titanocene bis(trifluoromethanesulfonate), have shown promising anticancer activity . The mechanism involves the delivery of titanium to cancer cells via transferrin-mediated endocytosis. This process requires the presence of labile Cp–Ti bonds that hydrolyze on a time scale to deliver titanium to transferrin .
Safety and Hazards
properties
InChI |
InChI=1S/2C5H5.2CHF3O3S.Ti/c2*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H;2*(H,5,6,7);/q;;;;+2/p-2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUXRBUQJOYABI-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C=C1.[CH]1[CH][CH][CH][CH]1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ti+2] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O6S2Ti |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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